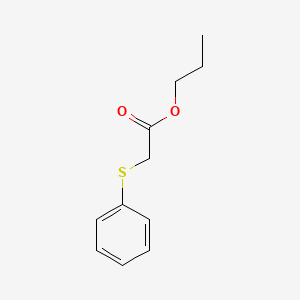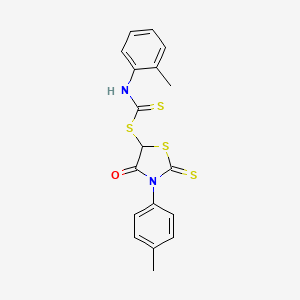
9-Cyclohexylnon-4-enoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-Cyclohexylnon-4-enoic acid is an organic compound with the molecular formula C15H26O2. It is characterized by a cyclohexyl group attached to a nonenoic acid chain.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 9-Cyclohexylnon-4-enoic acid typically involves the reaction of cyclohexylmagnesium bromide with a suitable nonenoic acid derivative. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the Grignard reagent. The product is then purified through distillation or recrystallization .
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps such as solvent extraction and chromatographic purification to isolate the desired product .
Analyse Des Réactions Chimiques
Types of Reactions: 9-Cyclohexylnon-4-enoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the double bond to a single bond, yielding saturated derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Halogenation reactions often use reagents like bromine (Br2) or chlorine (Cl2) under controlled conditions.
Major Products:
Oxidation: Formation of cyclohexyl ketones or carboxylic acids.
Reduction: Formation of cyclohexylalkanes.
Substitution: Formation of halogenated cyclohexyl derivatives.
Applications De Recherche Scientifique
9-Cyclohexylnon-4-enoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and materials .
Mécanisme D'action
The mechanism of action of 9-Cyclohexylnon-4-enoic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparaison Avec Des Composés Similaires
- Cyclohexylacetic acid
- Cyclohexylpropionic acid
- Cyclohexylbutanoic acid
Comparison: Compared to these similar compounds, 9-Cyclohexylnon-4-enoic acid has a longer carbon chain and an unsaturated bond, which can influence its reactivity and interactions with other molecules. This structural uniqueness makes it a valuable compound for specific applications where these features are advantageous .
Propriétés
Numéro CAS |
143797-42-6 |
|---|---|
Formule moléculaire |
C15H26O2 |
Poids moléculaire |
238.37 g/mol |
Nom IUPAC |
9-cyclohexylnon-4-enoic acid |
InChI |
InChI=1S/C15H26O2/c16-15(17)13-9-4-2-1-3-6-10-14-11-7-5-8-12-14/h2,4,14H,1,3,5-13H2,(H,16,17) |
Clé InChI |
QSSBDFPXJQXBOX-UHFFFAOYSA-N |
SMILES canonique |
C1CCC(CC1)CCCCC=CCCC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


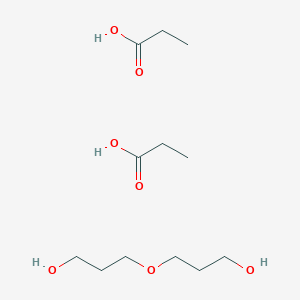


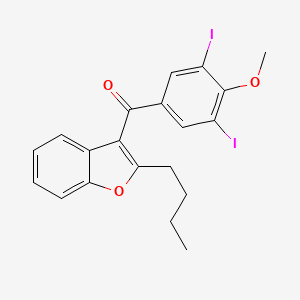
![Ethyl 2-(1,3-dimethyl-2,4-dioxopyrimidin-5-yl)-4-[(2-ethoxy-2-oxoethyl)amino]-4-oxobutanoate](/img/structure/B12547426.png)
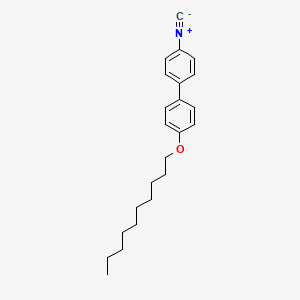

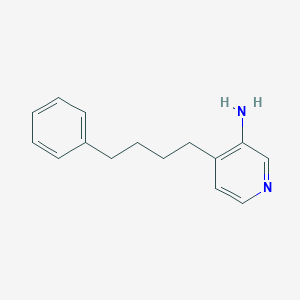

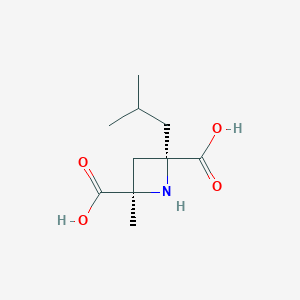

![10-methyl-2-oxa-9-azaspiro[4.5]decan-1-one;hydrochloride](/img/structure/B12547475.png)
